molecular formula C7HBr2F2N B13920565 2,3-Dibromo-4,5-difluorobenzonitrile

2,3-Dibromo-4,5-difluorobenzonitrile

Cat. No.: B13920565
M. Wt: 296.89 g/mol
InChI Key: WCWQTDIHVUJSPZ-UHFFFAOYSA-N
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Description

2,3-Dibromo-4,5-difluorobenzonitrile is an organic compound characterized by the presence of bromine, fluorine, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4,5-difluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method includes the reaction of 2,3-difluorobenzonitrile with bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-4,5-difluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

Scientific Research Applications

2,3-Dibromo-4,5-difluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4,5-difluorobenzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein conformation. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Bromo-2,5-difluorobenzonitrile
  • 2,3-Difluorobenzonitrile
  • 2,3-Dibromo-4,5-dihydroxybenzyl ether

Comparison: 2,3-Dibromo-4,5-difluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to its analogs. For example, 4-Bromo-2,5-difluorobenzonitrile lacks the same substitution pattern, leading to different chemical behavior and applications .

Properties

Molecular Formula

C7HBr2F2N

Molecular Weight

296.89 g/mol

IUPAC Name

2,3-dibromo-4,5-difluorobenzonitrile

InChI

InChI=1S/C7HBr2F2N/c8-5-3(2-12)1-4(10)7(11)6(5)9/h1H

InChI Key

WCWQTDIHVUJSPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Br)Br)C#N

Origin of Product

United States

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